1,3-Bis(benzyloxy)propan-2-one

Description

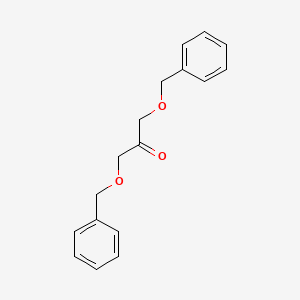

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(phenylmethoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDANXEQSQZYNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464486 | |

| Record name | 1,3-dibenzyloxypropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77356-14-0 | |

| Record name | 1,3-dibenzyloxypropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(benzyloxy)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Ketone in Complex Synthesis

An In-Depth Technical Guide to 1,3-Bis(benzyloxy)propan-2-one: Properties, Synthesis, and Applications in Drug Discovery

This compound, also known as 1,3-dibenzyloxyacetone, is a symmetrically protected dihydroxyacetone derivative. Its structure features a central ketone flanked by two benzyloxy groups, which serve as robust protecting groups for the terminal hydroxyl functions. This strategic protection renders the molecule a highly valuable C3 building block in organic synthesis. For researchers and drug development professionals, it serves as a crucial precursor for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and advanced materials.[1][2] Its utility stems from the predictable reactivity of the ketone and the stability of the benzyl ethers, which can be selectively removed under specific conditions, unmasking the hydroxyl groups for further functionalization. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and critical applications, with a focus on insights relevant to synthetic strategy and drug design.

Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is fundamental to its effective use. The properties of this compound are well-defined, ensuring its reliability in complex synthetic sequences.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is typically handled as a liquid or low-melting solid at room temperature. Its high boiling point necessitates purification by vacuum distillation or chromatography.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.32 g/mol | [1] |

| Appearance | Light yellow clear liquid | [3] |

| Boiling Point | 226-227 °C at 3 mmHg | [4][5][6] |

| Density | 1.103 g/mL at 20 °C | [4][5][6] |

| Refractive Index (n20/D) | 1.549 | [4] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

| Storage | Room temperature, dry and sealed | [1] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound. The key spectral features are outlined below.

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl groups, a singlet for the benzylic methylene protons (O-CH₂ -Ph), and a singlet for the methylene protons adjacent to the carbonyl group (CH₂ -C=O). |

| ¹³C NMR | A peak for the carbonyl carbon (C=O), signals for the aromatic carbons, a signal for the benzylic carbon (O-C H₂-Ph), and a signal for the methylene carbon adjacent to the carbonyl (C H₂-C=O). |

| IR Spectroscopy | A strong, characteristic absorption band for the ketone carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Also, C-O ether stretching bands and aromatic C-H stretching bands.[7][8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of benzyl or benzyloxy groups. |

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of its corresponding alcohol, 1,3-Bis(benzyloxy)propan-2-ol.[6][9] This precursor is readily available or can be synthesized from inexpensive starting materials.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from starting materials to this compound.

Protocol 1: Synthesis of Precursor 1,3-Bis(benzyloxy)propan-2-ol

This protocol is adapted from established methods for benzyl ether formation.[10] The reaction utilizes benzyl alcohol and epichlorohydrin under basic conditions.

-

Reagent Preparation: Prepare a solution of sodium hydroxide (2.5 mol) in water.

-

Reaction Setup: To a flask containing benzyl alcohol (3.9 mol), add the sodium hydroxide solution over 10 minutes while cooling to maintain control over the exothermic reaction.

-

Addition: Cool the mixture to 25 °C. Add epichlorohydrin (1.08 mol) dropwise with vigorous stirring over 30 minutes.

-

Reaction: Continue vigorous stirring for approximately 16 hours at room temperature.

-

Workup: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., toluene).

-

Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 1,3-Bis(benzyloxy)propan-2-ol.[10]

Protocol 2: Oxidation to this compound

The choice of oxidizing agent is critical. Mild conditions are preferred to avoid side reactions. Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride) or Dess-Martin periodinane are excellent choices for this transformation.[9]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the oxidizing agent (e.g., Dess-Martin periodinane, 1.1 equivalents) in a dry, non-protic solvent like dichloromethane (DCM).

-

Substrate Addition: Add a solution of 1,3-Bis(benzyloxy)propan-2-ol (1.0 equivalent) in DCM to the flask at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is centered on the reactivity of its ketone functional group and the strategic role of its benzyl ether protecting groups.

Caption: Key reactions and synthetic applications of this compound.

Reduction to the Corresponding Alcohol

The ketone can be easily reduced back to 1,3-Bis(benzyloxy)propan-2-ol using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is often a step in the synthesis of chiral molecules if a stereoselective reducing agent is employed.[9]

Reductive Amination for Novel Amine Synthesis

This compound is a valuable substrate for reductive amination. Reaction with a primary amine or ammonia followed by reduction with a mild hydride reagent (e.g., sodium cyanoborohydride, NaBH₃CN) yields the corresponding 1,3-bis(benzyloxy)propan-2-amine derivatives. This pathway is particularly significant in medicinal chemistry.

-

Application in Antibacterial Drug Development: Research has demonstrated that 1,3-bis(aryloxy)propan-2-amine derivatives, synthesized from precursors like this compound, exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] In silico studies suggest these compounds may act by inhibiting essential bacterial proteins such as FtsZ or FabI, making them promising leads for new anti-infective therapies.[2]

Role as an Electrophile in C-C Bond Formation

The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. It is a competent substrate in aldol reactions, where it reacts with enolates of aldehydes or ketones to form new carbon-carbon bonds, leading to more complex structures.[9] This reactivity is essential for building larger molecular frameworks from simple C3 units.

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions should be observed when handling this compound and its precursor, 1,3-Bis(benzyloxy)propan-2-ol.

-

Hazard Identification: The related alcohol is classified as a skin and eye irritant and may cause respiratory irritation.[7] Similar precautions should be taken with the ketone.

-

Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.[3]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]

Conclusion

This compound is more than a simple ketone; it is a strategically designed synthetic intermediate that offers a reliable and versatile platform for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers in organic synthesis and drug development. The ability to use it as a scaffold for novel antibacterial and antiviral agents underscores its importance in addressing contemporary challenges in medicinal chemistry.[2] As such, a thorough understanding of its chemical behavior and handling is essential for any scientist looking to leverage its synthetic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]

- 7. 1,3-Bis(benzyloxy)propan-2-ol | C17H20O3 | CID 247614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-BIS(BENZYLOXY)-2-PROPANOL(6972-79-8)FT-IR [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1,3-Bis(benzyloxy)propan-2-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Ketone Building Block

1,3-Bis(benzyloxy)propan-2-one, also known by its synonym 1,3-dibenzyloxyacetone, is a symmetrically protected dihydroxyacetone derivative. Its structure features a central ketone functional group flanked by two benzyloxy ether moieties. This unique arrangement makes it a highly valuable and versatile intermediate in organic synthesis, particularly in the construction of complex molecules with medicinal properties. The benzyl protecting groups offer stability under a range of reaction conditions and can be readily removed via hydrogenolysis, unmasking the primary hydroxyl groups for further functionalization. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the field of drug development.

Physicochemical Properties and Structure

The IUPAC name for this compound is this compound. Its chemical structure is characterized by a three-carbon propane backbone with a ketone at the C2 position and benzyloxy groups at the C1 and C3 positions.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 1,3-Dibenzyloxyacetone | |

| CAS Number | 77356-14-0 | |

| Molecular Formula | C₁₇H₁₈O₃ | |

| Molecular Weight | 270.32 g/mol | |

| Appearance | White solid | |

| Purity | ≥95% |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The primary route for the synthesis of this compound involves the oxidation of its precursor, 1,3-bis(benzyloxy)propan-2-ol. This transformation is a standard procedure in organic chemistry, and several methods can be employed, with Swern and Dess-Martin oxidations being among the most common and reliable.

Synthesis of the Precursor: 1,3-Bis(benzyloxy)propan-2-ol

The starting material, 1,3-bis(benzyloxy)propan-2-ol, can be synthesized from benzyl alcohol and epichlorohydrin.[1]

Experimental Protocol:

-

A solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL) is added over 10 minutes to benzyl alcohol (400 g, 3.9 mol).

-

The mixture is cooled to 25 °C, and then epichlorohydrin (100 g, 1.08 mol) is added with rapid stirring over 30 minutes.

-

Vigorous stirring is continued for 16 hours.

-

The mixture is then diluted with water (1000 mL) and extracted with toluene (3 x 500 mL).

-

The combined toluene extracts are washed with water (500 mL), dried over anhydrous sodium sulfate, and evaporated to an oil.

-

The crude product is purified by distillation to yield 1,3-di-O-benzylglycerol.

Oxidation to this compound

Swern Oxidation: A Mild and Efficient Method

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[2] It utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, in the presence of a hindered organic base like triethylamine.[2]

Reaction Principle:

The Swern oxidation proceeds through the formation of a reactive chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride. The alcohol substrate then reacts with this intermediate to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered base leads to an intramolecular elimination, yielding the desired ketone, dimethyl sulfide, and triethylammonium chloride.[3]

Caption: Workflow for Swern oxidation.

Detailed Experimental Protocol (Adapted from a similar procedure): [4]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal temperature is maintained at -78 °C. Stir the resulting mixture for 15 minutes.

-

Addition of Alcohol: Prepare a solution of 1,3-bis(benzyloxy)propan-2-ol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir the mixture for 45 minutes at this temperature.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Dess-Martin Oxidation: An Alternative Mild Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a selective and very mild method for oxidizing primary and secondary alcohols to aldehydes and ketones.[2][5] It has advantages such as shorter reaction times, high yields, and simplified workups.[2][5]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its utility stems from the ability to introduce a functionalized three-carbon unit into a target molecule, with the ketone providing a handle for further chemical transformations and the protected hydroxyl groups allowing for selective deprotection and subsequent modifications.

Synthesis of Enzyme Inhibitors

A notable application of this compound is in the synthesis of dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH).[6] These enzymes are involved in inflammatory and pain pathways, making their inhibitors potential therapeutic agents. In the synthesis of these inhibitors, the secondary alcohol precursor to this compound is oxidized using Dess-Martin periodinane to afford the key ketone intermediate.[6]

Precursor to Antiviral Intermediates

The precursor alcohol, 1,3-dibenzyloxy-2-propanol, has been utilized as a precursor to antiviral intermediates.[7] This suggests that the corresponding ketone, this compound, could also serve as a valuable intermediate in the synthesis of novel antiviral agents. The core structure can be elaborated to mimic natural substrates or to interact with key viral enzymes.

Safety and Handling

This compound is classified as a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8]

First Aid Measures: [9]

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet.[8]

Conclusion

This compound is a synthetically versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis from readily available starting materials, coupled with the stability of the benzyl protecting groups and the reactivity of the central ketone, makes it an attractive intermediate for the construction of complex and biologically active molecules. As research into novel therapeutics continues, the utility of this and similar symmetrically protected synthons is likely to expand, solidifying its role as a key tool in the arsenal of synthetic organic chemistry.

References

- 1. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]

- 2. Dess-Martin Oxidation | TCI EUROPE N.V. [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. chemicalbook.com [chemicalbook.com]

Chemical Identity and Nomenclature

An In-depth Technical Guide to 1,3-Dibenzyloxyacetone: Synthesis, Properties, and Applications as a Core Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-dibenzyloxyacetone, a valuable synthetic intermediate. While a dedicated CAS number for this specific ketone is not readily found in major chemical databases, this document details its identity, properties, and synthesis from its well-characterized precursor, 1,3-dibenzyloxy-2-propanol. The focus is on providing field-proven insights and robust protocols essential for its application in research and drug development.

1,3-Dibenzyloxyacetone, also known as 1,3-bis(benzyloxy)propan-2-one, is the dibenzyl ether derivative of 1,3-dihydroxyacetone. The benzyl groups serve as crucial protecting groups for the hydroxyl functionalities, rendering the central ketone available for a variety of chemical transformations. This protection is a common strategy in multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents.

The direct precursor to this compound is 1,3-dibenzyloxy-2-propanol , a commercially available reagent. Understanding the precursor is fundamental to utilizing the target ketone.

| Property | Value | Source |

| Precursor Name | 1,3-Dibenzyloxy-2-propanol | |

| Synonyms | 1,3-Bis(benzyloxy)-2-propanol, 1,3-Di-O-benzylglycerol | [1][2][3] |

| CAS Number | 6972-79-8 | [1][4][5][6] |

| Molecular Formula | C₁₇H₂₀O₃ | [4][7] |

| Molecular Weight | 272.34 g/mol | [1][7] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 226-227 °C at 3 mmHg | [1][5] |

| Density | 1.103 g/mL at 20 °C | [1][5] |

| Refractive Index | n20/D 1.549 | [1][5] |

Synthesis of 1,3-Dibenzyloxyacetone: The Oxidation Pathway

The most direct and logical route to 1,3-dibenzyloxyacetone is the oxidation of its parent alcohol, 1,3-dibenzyloxy-2-propanol. The choice of oxidant is critical to ensure a high-yield conversion without affecting the acid-sensitive benzyl ether protecting groups. Mild oxidation conditions are therefore paramount.

A study has reported the successful synthesis of 1,3-dihydroxyacetone derivatives from their corresponding 1,3-diaroxy(alkoxy)-2-propanol precursors via oxidation with dimethyl sulfoxide (DMSO), activated by phosphorus pentoxide.[8] Other standard, mild oxidation protocols such as Swern or Dess-Martin oxidation are also highly applicable.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1,3-Bis(benzyloxy)-2-propanol | 6972-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1,3-Bis(benzyloxy)-2-propanol | 6972-79-8 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 1,3-Bis(benzyloxy)propan-2-ol | C17H20O3 | CID 247614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]

- 6. 1,3-Dibenzyloxy-2-propanol | CymitQuimica [cymitquimica.com]

- 7. labproinc.com [labproinc.com]

- 8. researchgate.net [researchgate.net]

synthesis and discovery of 1,3-Bis(benzyloxy)propan-2-one

An In-depth Technical Guide to the Synthesis and Application of 1,3-Bis(benzyloxy)propan-2-one

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in advanced organic synthesis. The document details validated synthetic methodologies, explores the rationale behind experimental choices, and discusses the compound's significance in the development of complex molecules and pharmacologically active agents. This paper is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this versatile chemical building block.

Introduction: A Keystone Synthetic Intermediate

This compound, also known as 1,3-dibenzyloxyacetone, is a symmetrically protected derivative of dihydroxyacetone, the simplest ketose. Its structure features a central ketone functional group flanked by two benzyl ether moieties. This configuration is not merely incidental; the benzyl groups serve as robust protecting groups for the primary hydroxyls of the dihydroxyacetone backbone. This protection is critical, as it allows for selective reactions at the ketone or alpha-carbons while preventing the unwanted side reactions that would occur with the free hydroxyls of the parent molecule.

The strategic importance of this compound lies in its role as a versatile three-carbon (C3) building block.[1] It is extensively utilized in the synthesis of complex organic molecules, serving as a precursor for pharmaceuticals, fine chemicals, and specialty polymers.[1] Notably, it is a key starting material for creating derivatives like 1,3-bis(aryloxy)propan-2-amines, which have shown promising antibacterial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[2] Its utility as a precursor for antiviral intermediates further underscores its value in medicinal chemistry.[3]

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and reliable approaches involve either the oxidation of a precursor alcohol or the direct benzylation of a suitable C3 ketone.

Pathway A: Oxidation of 1,3-Bis(benzyloxy)propan-2-ol

This is arguably the most common and direct route. The synthesis is a two-step process: first, the preparation of the precursor alcohol, 1,3-Bis(benzyloxy)propan-2-ol, followed by its oxidation to the target ketone.

Step 1: Synthesis of 1,3-Bis(benzyloxy)propan-2-ol

The precursor alcohol is typically synthesized from epichlorohydrin and benzyl alcohol. In this reaction, benzyl alcohol is first deprotonated by a strong base like sodium hydroxide to form the sodium benzoxide nucleophile. This is followed by a nucleophilic attack on the epoxide ring of epichlorohydrin, and a subsequent reaction with a second equivalent of benzoxide to displace the chloride, yielding the desired 1,3-di-O-benzylglycerol.[4]

Step 2: Oxidation to this compound

With the secondary alcohol in hand, a variety of oxidation protocols can be employed. The key is to use conditions that are mild enough to avoid cleavage of the benzyl ethers. A series of 1,3-dihydroxyacetone derivatives have been successfully synthesized from their corresponding 1,3-diaroxy(alkoxy)-2-propanol precursors via oxidation with dimethyl sulfoxide (DMSO), using phosphorus pentoxide as an initiating agent.[5] Other standard oxidation methods like Swern oxidation or the use of Dess-Martin periodinane are also highly effective.

Experimental Protocol: Oxidation of 1,3-Bis(benzyloxy)propan-2-ol via Swern Oxidation

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Swern Reagent Formation: To the cooled solution, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

-

Substrate Addition: Dissolve 1,3-Bis(benzyloxy)propan-2-ol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution. Stir the resulting mixture at -78 °C for 45-60 minutes.

-

Quenching: Add triethylamine (TEA) (5.0 eq.) to the flask. The reaction is exothermic; add slowly to maintain control. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Pathway B: Williamson Ether Synthesis from 1,3-Dichloroacetone

This pathway leverages the principles of the Williamson ether synthesis, a classic and robust method for forming ethers.[6][7] It involves the Sₙ2 reaction between an alkoxide and an alkyl halide.[8][9] In this case, sodium benzoxide acts as the nucleophile, and 1,3-dichloroacetone serves as the electrophile.

Causality and Control: The success of this reaction hinges on the controlled formation of sodium benzoxide from benzyl alcohol and a strong base (e.g., sodium hydride). The subsequent Sₙ2 displacement of the two chloride atoms by the benzoxide nucleophile yields the target product.[10] It is crucial to use a polar aprotic solvent like DMF or DMSO to promote the Sₙ2 mechanism and minimize competing elimination reactions.[6][7]

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C.

-

Nucleophile Addition: Add benzyl alcohol (2.2 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen gas evolution ceases, indicating complete formation of sodium benzoxide.

-

Electrophile Addition: Re-cool the mixture to 0 °C and add a solution of 1,3-dichloroacetone (1.0 eq.) in anhydrous DMF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel column chromatography to isolate this compound.

Synthesis Pathway Comparison

| Feature | Pathway A: Oxidation | Pathway B: Williamson Ether Synthesis |

| Starting Material | 1,3-Bis(benzyloxy)propan-2-ol | 1,3-Dichloroacetone, Benzyl Alcohol |

| Key Transformation | Secondary Alcohol Oxidation | Sₙ2 Nucleophilic Substitution |

| Common Reagents | DMSO, Oxalyl Chloride, TEA | NaH, Benzyl Alcohol, DMF |

| Advantages | Often high-yielding, clean conversion. | Utilizes readily available starting materials. |

| Considerations | Requires prior synthesis of the alcohol. | Requires careful handling of pyrophoric NaH. |

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the most common synthetic route (Pathway A), from readily available materials to the final product.

Caption: Synthetic workflow for this compound via precursor alcohol oxidation.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product.

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol [1] |

| Appearance | Typically a liquid or low-melting solid |

| Storage | Room temperature, dry and sealed[1] |

Spectroscopic Data: While a dedicated spectrum for the final ketone is not available in the provided search results, its features can be reliably predicted based on the precursor alcohol, 1,3-Bis(benzyloxy)propan-2-ol.[11]

-

¹H NMR: The spectrum would show characteristic peaks for the aromatic protons of the two benzyl groups (typically in the 7.2-7.4 ppm range). The benzylic methylene protons (-O-CH₂-Ph) would appear as a singlet around 4.5-4.7 ppm. The central methylene protons (-CO-CH₂-O-) adjacent to the ketone would appear as a singlet, shifted downfield compared to the corresponding protons in the alcohol precursor. The characteristic C-H proton and O-H proton signals of the starting alcohol will be absent.

-

¹³C NMR: The spectrum would show aromatic carbon signals (approx. 127-137 ppm), the benzylic carbon signal (~73 ppm), and the methylene carbon signal adjacent to the ketone. A key diagnostic peak would be the carbonyl carbon of the ketone, appearing significantly downfield (typically >200 ppm).

-

Infrared (IR) Spectroscopy: The most prominent feature would be a strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of a ketone C=O stretch. The broad O-H stretch from the precursor alcohol (around 3400 cm⁻¹) would be absent.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its synthesis, achievable through robust and well-understood organic reactions, provides chemists with a reliable tool for constructing complex molecular architectures. The benzyl protecting groups offer a gateway to a wide array of transformations at the ketone, making it an invaluable intermediate in the multi-step synthesis of high-value compounds, particularly in the realm of medicinal chemistry. As the demand for novel therapeutics and advanced materials continues to grow, the utility and importance of such versatile building blocks are set to increase, ensuring that this compound will remain a relevant and frequently utilized component in the synthetic chemist's toolbox.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-BIS(BENZYLOXY)-2-PROPANOL(6972-79-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,3-Dibenzyloxyacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzyloxyacetone, a key synthetic intermediate, holds significant importance in the realm of organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a central ketone flanked by two benzyloxy groups, provides a versatile scaffold for the construction of more complex molecules. Notably, it serves as a crucial precursor in the synthesis of acyclic nucleoside analogs, a class of compounds extensively investigated for their antiviral properties. This guide provides a comprehensive overview of the physicochemical characteristics of 1,3-dibenzyloxyacetone, its synthesis and purification, and its analytical characterization, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of 1,3-Dibenzyloxyacetone and its Precursor

| Property | 1,3-Dibenzyloxyacetone | 1,3-Dibenzyloxy-2-propanol |

| Synonyms | 1,3-Bis(benzyloxy)propan-2-one | 1,3-Bis(benzyloxy)-2-propanol, 1,3-Di-O-benzylglycerol |

| CAS Number | Not readily available | 6972-79-8[1][2][3] |

| Molecular Formula | C₁₇H₁₈O₃ | C₁₇H₂₀O₃[2] |

| Molecular Weight | 270.32 g/mol | 272.34 g/mol [1][2] |

| Physical State | Not explicitly documented; likely a solid or oil | Colorless to light yellow clear liquid[1][3] |

| Melting Point | Not available | Not applicable |

| Boiling Point | Not available | 226-227 °C at 3 mmHg[1][2][4] |

| Density | Not available | 1.103 g/mL at 20 °C[1][2][4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Insoluble in water; soluble in organic solvents. |

| Stability | Expected to be stable under standard conditions, but sensitive to strong oxidizing and reducing agents. | Heat sensitive; stable under recommended storage conditions (refrigerated)[1][3]. |

Synthesis and Purification

The primary route to 1,3-dibenzyloxyacetone involves the oxidation of its precursor, 1,3-dibenzyloxy-2-propanol. This transformation is a standard procedure in organic synthesis, where a secondary alcohol is converted to a ketone.

Synthesis of 1,3-Dibenzyloxy-2-propanol

A common method for the synthesis of the precursor alcohol involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base.

Experimental Protocol: Synthesis of 1,3-Dibenzyloxy-2-propanol

Materials:

-

Benzyl alcohol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a solution of benzyl alcohol, add a solution of sodium hydroxide in water over a period of 10 minutes.

-

Cool the mixture to 25 °C.

-

With vigorous stirring, add epichlorohydrin over 30 minutes.

-

Continue to stir the mixture vigorously for 16 hours.

-

Dilute the reaction mixture with water and extract with toluene (3 x 500 mL).

-

Wash the combined toluene extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an oil.

-

Purify the crude product by distillation to obtain 1,3-dibenzyloxy-2-propanol.

Oxidation to 1,3-Dibenzyloxyacetone

The oxidation of 1,3-dibenzyloxy-2-propanol to 1,3-dibenzyloxyacetone can be achieved using various oxidizing agents. A literature precedent for the synthesis of similar 1,3-dihydroxyacetone derivatives suggests the use of dimethyl sulfoxide (DMSO) activated by an electrophilic agent, such as phosphorus pentoxide (P₂O₅), a variation of the Swern oxidation.[5]

Conceptual Experimental Protocol: Oxidation of 1,3-Dibenzyloxy-2-propanol

Materials:

-

1,3-Dibenzyloxy-2-propanol

-

Dimethyl sulfoxide (DMSO)

-

Phosphorus pentoxide (P₂O₅) or another suitable activating agent (e.g., oxalyl chloride, trifluoroacetic anhydride)

-

Triethylamine (Et₃N) or another hindered base

-

Dichloromethane (CH₂Cl₂) or a similar inert solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activating agent (e.g., P₂O₅) in anhydrous dichloromethane at a low temperature (e.g., -78 °C).

-

To this solution, add DMSO dropwise, maintaining the low temperature.

-

Add a solution of 1,3-dibenzyloxy-2-propanol in dichloromethane to the activated DMSO mixture. Stir for a specified time to allow for the oxidation to complete.

-

Add triethylamine to the reaction mixture to quench the reaction and neutralize the acidic byproducts.

-

Allow the reaction to warm to room temperature.

-

Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dibenzyloxyacetone.

Purification

Purification of the synthesized 1,3-dibenzyloxyacetone is crucial to remove any unreacted starting material, reagents, and byproducts. A common and effective method for the purification of ketones is flash column chromatography.

Experimental Protocol: Purification of 1,3-Dibenzyloxyacetone

Materials:

-

Crude 1,3-dibenzyloxyacetone

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

-

Dissolve the crude 1,3-dibenzyloxyacetone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the concentration of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified 1,3-dibenzyloxyacetone.

References

- 1. labproinc.com [labproinc.com]

- 2. 1,3-Bis(benzyloxy)propan-2-ol | C17H20O3 | CID 247614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]

- 4. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001882) [hmdb.ca]

An In-Depth Technical Guide to the Theoretical-Computational Analysis of 1,3-Bis(benzyloxy)propan-2-one Conformation

Introduction: The Structural Significance of 1,3-Bis(benzyloxy)propan-2-one in Drug Design and Development

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, characterized by a central ketone and two flexible benzyloxy side chains, imparts a significant degree of conformational freedom. This flexibility is not merely a structural curiosity; it is intrinsically linked to the molecule's reactivity and its ability to interact with biological targets. In the realm of drug development, understanding the conformational landscape of such molecules is paramount. The three-dimensional arrangement of atoms dictates how a molecule will bind to a receptor or enzyme, influencing its efficacy and specificity. A comprehensive grasp of the conformational preferences of this compound can, therefore, guide the rational design of novel therapeutics with improved pharmacological profiles.

This technical guide provides a detailed framework for the theoretical and computational investigation of the conformational space of this compound. It is intended for researchers, scientists, and professionals in drug development who are looking to apply computational chemistry methods to understand and predict the behavior of flexible molecules. By elucidating the principles and methodologies for such a study, this guide aims to empower researchers to unlock the full potential of this versatile chemical scaffold.

PART 1: Theoretical Methodologies for Conformational Analysis

The theoretical study of molecular conformation aims to identify the stable three-dimensional arrangements of a molecule (conformers) and to quantify their relative energies. For a flexible molecule like this compound, with multiple rotatable bonds, this presents a significant challenge. A robust computational approach is therefore essential.

The Rationale for a Multi-faceted Computational Approach

A hierarchical computational strategy is the most effective means of exploring the conformational landscape of this compound. This approach begins with a broad, less computationally expensive method to generate a large number of potential conformers, followed by more accurate, higher-level calculations to refine the geometries and energies of the most promising candidates.

The initial exploration is typically performed using molecular mechanics (MM) force fields. These classical methods are computationally efficient and capable of rapidly sampling a wide range of conformational space. Following the initial scan, the low-energy conformers are then subjected to more rigorous quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to obtain more accurate geometric parameters and relative energies.[2]

Step-by-Step Computational Protocol

A systematic approach to the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This can be achieved through systematic rotation of all rotatable bonds or by using stochastic methods like Monte Carlo or molecular dynamics simulations.[3] The goal is to generate a diverse set of starting geometries.

-

Geometry Optimization and Energy Minimization (MM): All generated conformers are subjected to geometry optimization and energy minimization using the chosen force field. This step identifies the local energy minima on the potential energy surface.

-

Clustering and Selection of Low-Energy Conformers: The minimized conformers are clustered based on their structural similarity (e.g., RMSD of atomic positions). A representative structure from each of the lowest energy clusters is then selected for higher-level calculations.

-

Quantum Mechanical Geometry Optimization (DFT): The selected conformers are then re-optimized using a suitable level of Density Functional Theory (DFT), such as B3LYP with a 6-31G(d,p) basis set.[4] This provides more accurate geometries and relative energies.

-

Vibrational Frequency Analysis: A frequency calculation is performed on each DFT-optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Analysis of Results: The final optimized structures, their relative energies, and key dihedral angles are analyzed to understand the conformational preferences of the molecule.

PART 2: Elucidating the Conformational Landscape of this compound

The conformational flexibility of this compound arises primarily from the rotation around the C-C and C-O single bonds of the propanone backbone and the benzyloxy side chains. The interplay of steric hindrance and intramolecular interactions will govern the preferred conformations.

Key Dihedral Angles and Expected Conformers

The critical dihedral angles that define the conformation of this compound are:

-

τ1 (O1-C1-C2-C3) and τ2 (C1-C2-C3-O2): Rotation around the C1-C2 and C2-C3 bonds of the propanone backbone.

-

τ3 (C1-O1-CH2-Ph) and τ4 (C3-O2-CH2-Ph): Rotation around the C-O bonds of the ether linkages.

-

τ5 (O1-CH2-Ph-C_ortho) and τ6 (O2-CH2-Ph-C_ortho): Rotation of the phenyl groups relative to the methylene bridges.

Based on general principles of conformational analysis of acyclic molecules, we can anticipate several classes of conformers.[5] Steric repulsion between the bulky benzyloxy groups will likely favor conformations where these groups are oriented away from each other. Furthermore, potential weak intramolecular interactions, such as C-H···O hydrogen bonds, may also play a role in stabilizing certain arrangements.

Tabulated Summary of Hypothetical Conformational Analysis Data

The following table presents a hypothetical summary of the results that might be obtained from a DFT-level conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Boltzmann Population (%) |

| A | 0.00 | τ1 ≈ 180, τ2 ≈ 180, τ3 ≈ 180, τ4 ≈ 180 | 45.2 |

| B | 0.85 | τ1 ≈ 60, τ2 ≈ 180, τ3 ≈ 180, τ4 ≈ 180 | 20.1 |

| C | 1.20 | τ1 ≈ 180, τ2 ≈ 60, τ3 ≈ 180, τ4 ≈ 180 | 14.5 |

| D | 1.55 | τ1 ≈ 60, τ2 ≈ 60, τ3 ≈ 180, τ4 ≈ 180 | 10.3 |

| E | 2.10 | τ1 ≈ 180, τ2 ≈ 180, τ3 ≈ 60, τ4 ≈ 180 | 5.9 |

Note: The data in this table are illustrative and would need to be confirmed by actual computational studies.

Visualization of the Conformational Analysis Workflow

The following diagram illustrates the workflow for the theoretical conformational analysis of this compound.

Figure 1: Workflow for the theoretical conformational analysis of this compound.

PART 3: Experimental Validation and Spectroscopic Correlation

Theoretical predictions of conformational preferences should ideally be validated by experimental data. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

The Role of NMR Spectroscopy in Conformational Analysis

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide valuable information about the time-averaged conformation of a molecule in solution.[6] For this compound, the proton-proton coupling constants (³JHH) between the methylene and methine protons of the propanone backbone are sensitive to the dihedral angles between these protons. By comparing the experimentally measured coupling constants with those predicted for each calculated conformer (using Karplus-type equations), it is possible to assess the relative populations of the different conformers in solution.

Protocol for NMR-Based Conformational Validation

A protocol for the experimental validation of the theoretical conformational analysis of this compound would involve the following steps:

-

Sample Preparation: A solution of high-purity this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired.

-

Spectral Analysis: The spectrum is carefully analyzed to determine the chemical shifts and coupling constants of all protons, particularly those of the propanone backbone.

-

NOESY/ROESY Spectroscopy: Two-dimensional NOESY or ROESY experiments are performed to identify through-space interactions between protons that are close to each other. These can provide direct evidence for specific conformational preferences.

-

Comparison with Theoretical Predictions: The experimental coupling constants and NOE data are compared with the values predicted for the low-energy conformers obtained from the DFT calculations. This comparison allows for the determination of the most probable solution-phase conformation or the equilibrium distribution of conformers.

Visualization of the Experimental Validation Workflow

The following diagram illustrates the workflow for the experimental validation of the theoretical conformational analysis.

Figure 2: Workflow for the experimental validation of the theoretical conformational analysis.

Conclusion: A Synergy of Theory and Experiment

The conformational analysis of this compound is a prime example of how theoretical and computational chemistry can provide profound insights into the structure and behavior of flexible molecules. By employing a hierarchical computational approach, from rapid molecular mechanics screening to accurate DFT calculations, a detailed picture of the conformational landscape can be constructed. The subsequent validation of these theoretical predictions with experimental NMR data provides a robust and comprehensive understanding of the molecule's preferred three-dimensional structure. This knowledge is not only of fundamental scientific interest but also holds significant practical value for the rational design of new and improved pharmaceuticals and other fine chemicals.

References

- 1. youtube.com [youtube.com]

- 2. DFT calculations on the cyclic ethers hydrogen-bonded complexes: molecular parameters and the non-linearity of the hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 4. scispace.com [scispace.com]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]

- 7. 1,3-Bis(benzyloxy)propan-2-ol | C17H20O3 | CID 247614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-BIS(BENZYLOXY)-2-PROPANOL(6972-79-8) 1H NMR [m.chemicalbook.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 1,3-Bis(benzyloxy)propan-2-one

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This in-depth technical guide provides a detailed spectroscopic analysis of 1,3-Bis(benzyloxy)propan-2-one, a valuable synthetic precursor in medicinal chemistry. While direct comprehensive spectral datasets for this compound are not widely available in public databases, this guide synthesizes information from analogous structures and established spectroscopic principles to offer a robust characterization. The primary route to synthesizing this ketone involves the oxidation of its corresponding alcohol, 1,3-Bis(benzyloxy)propan-2-ol, and it is within the characterization of this synthetic product that its spectroscopic identity is revealed.

Molecular Structure and Spectroscopic Overview

This compound, also known as 1,3-dibenzyloxyacetone, possesses a symmetrical structure featuring a central ketone carbonyl group flanked by two benzyloxy moieties. This arrangement dictates a unique spectroscopic fingerprint, which we will explore through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be relatively simple and highly symmetrical.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C₆H₅-CH ₂- | ~4.6 | s | 4H |

| -O-CH ₂-C(O)- | ~4.2 | s | 4H |

| C₆H₅ - | ~7.3 | m | 10H |

-

Aromatic Protons (C₆H₅-): The ten protons on the two phenyl rings are expected to appear as a complex multiplet around 7.3 ppm. The exact chemical shifts and splitting patterns will depend on the specific solvent and magnetic field strength.

-

Benzyl Protons (-CH₂-Ph): The four protons of the two benzylic methylene groups are chemically equivalent due to the molecule's symmetry. They are expected to resonate as a singlet at approximately 4.6 ppm.

-

Methylene Protons adjacent to Carbonyl (-O-CH₂-C(O)-): The four protons of the two methylene groups adjacent to the ketone are also equivalent. These protons are deshielded by the adjacent carbonyl group and the ether oxygen, and are predicted to appear as a singlet around 4.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will further confirm the symmetrical nature of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C =O | ~205-210 |

| C ₆H₅ (quaternary) | ~137 |

| C ₆H₅ (CH) | ~127-129 |

| -O-C H₂-C(O)- | ~75 |

| C₆H₅-C H₂- | ~73 |

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon and is expected to have a characteristic chemical shift in the range of 205-210 ppm.

-

Aromatic Carbons (C₆H₅): The aromatic carbons will appear in the typical region of 127-137 ppm. The quaternary carbon to which the benzylic group is attached will be at the lower field end of this range.

-

Methylene Carbon adjacent to Carbonyl (-O-CH₂-C(O)-): This carbon is deshielded by both the oxygen and the carbonyl group, and its resonance is predicted to be around 75 ppm.

-

Benzylic Carbon (C₆H₅-CH₂-): The benzylic carbon is expected to appear at approximately 73 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the ketone carbonyl group.

Table 3: Key IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1720-1740 | Strong |

| C-O (ether) | ~1100-1200 | Strong |

| C-H (aromatic) | ~3030-3100 | Medium-Weak |

| C-H (aliphatic) | ~2850-2950 | Medium |

| C=C (aromatic) | ~1450-1600 | Medium-Weak |

-

Carbonyl Stretch (C=O): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is the most definitive feature of the IR spectrum, confirming the presence of the ketone functional group.

-

Ether C-O Stretch: A strong band in the 1100-1200 cm⁻¹ region is indicative of the C-O stretching vibrations of the two ether linkages.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will also show absorptions corresponding to the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the methylene groups (below 3000 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation. For this compound (C₁₇H₁₈O₃), the expected molecular weight is approximately 270.32 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 270. The fragmentation pattern will likely be dominated by cleavage of the benzylic C-C and C-O bonds.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Key Fragmentation Pathways:

-

Loss of a Benzyl Radical: A prominent peak is expected at m/z 179, corresponding to the loss of a benzyl radical (•CH₂C₆H₅).

-

Formation of the Tropylium Ion: The base peak in the spectrum is very likely to be at m/z 91, which corresponds to the highly stable tropylium ion ([C₇H₇]⁺), formed from the benzyl group.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a [C₉H₉O]⁺ ion at m/z 133.

Experimental Protocols

General Synthesis of this compound

The most common laboratory synthesis involves the oxidation of 1,3-Bis(benzyloxy)propan-2-ol. A variety of oxidizing agents can be employed, with Swern oxidation or the use of pyridinium chlorochromate (PCC) being common choices to minimize over-oxidation.

Step-by-Step Swern Oxidation Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for 15 minutes, add a solution of 1,3-Bis(benzyloxy)propan-2-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the dropwise addition of triethylamine (5.0 equivalents).

-

Allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

A Comprehensive Technical Guide to 1,3-Bis(benzyloxy)propan-2-one: A Versatile Glycerol Derivative in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 1,3-bis(benzyloxy)propan-2-one, a key glycerol derivative and a valuable building block in modern organic synthesis. The guide details its synthesis from readily available precursors, focusing on the critical oxidation step of its immediate precursor, 1,3-bis(benzyloxy)propan-2-ol. It further explores the strategic applications of this compound, particularly its role as a protected form of dihydroxyacetone in the synthesis of complex molecules, including antiviral agents like ganciclovir and key intermediates for glycerophospholipids. Detailed experimental protocols for its synthesis, oxidation, and subsequent deprotection are provided, underpinned by mechanistic insights to guide experimental design. This guide serves as a critical resource for researchers leveraging protected glycerol synthons in the fields of medicinal chemistry and materials science.

Introduction: The Significance of Protected Glycerol Scaffolds

Glycerol, a simple polyol, represents a fundamental chiral building block in a vast array of biologically significant molecules, including triglycerides and phospholipids.[1] Its three hydroxyl groups, however, present a significant challenge in regioselective synthesis. Consequently, the use of protected glycerol derivatives is paramount for the controlled construction of complex molecular architectures. This compound, a benzyl-protected form of dihydroxyacetone, has emerged as a highly versatile synthon. The benzyl ether protecting groups offer robust stability across a wide range of reaction conditions, yet they can be readily cleaved under mild conditions, making this compound an ideal intermediate in multi-step syntheses. This guide will elucidate the synthesis, characterization, and strategic applications of this important glycerol derivative.

Physicochemical and Spectroscopic Characterization

This compound is the oxidized form of its more commonly commercially available precursor, 1,3-bis(benzyloxy)propan-2-ol. The physicochemical properties of the precursor alcohol are well-documented and provide a baseline for understanding the ketone derivative.

| Property | Value (for 1,3-bis(benzyloxy)propan-2-ol) | Reference(s) |

| Molecular Formula | C₁₇H₂₀O₃ | [2] |

| Molecular Weight | 272.34 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.103 g/mL at 20 °C | [3] |

| Boiling Point | 226-227 °C at 3 mmHg | [3] |

| Refractive Index | n20/D 1.549 | [3] |

Note: While specific experimental data for the ketone is less prevalent in public databases, its properties are comparable, with the notable difference in the functional group from a secondary alcohol to a ketone.

-

¹H NMR: The spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 4.6-4.7 ppm), the methylene protons adjacent to the carbonyl group (a singlet around 4.2-4.3 ppm), and the aromatic protons of the benzyl groups (a multiplet between 7.2 and 7.4 ppm).

-

¹³C NMR: Key signals would include the carbonyl carbon (typically in the range of 200-210 ppm), the benzylic carbons (around 73 ppm), the methylene carbons adjacent to the carbonyl (around 70 ppm), and the aromatic carbons.

-

IR Spectroscopy: The most prominent feature will be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1720-1740 cm⁻¹. The C-O-C stretching of the ether linkages would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of benzyl groups.

Synthesis of this compound: A Two-Step Approach from Glycerol Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from a suitable glycerol-derived precursor. The first step involves the benzylation of the primary hydroxyl groups, followed by the oxidation of the secondary hydroxyl group.

Step 1: Synthesis of the Precursor, 1,3-Bis(benzyloxy)propan-2-ol

The common starting material for this synthesis is epichlorohydrin, which is reacted with benzyl alcohol in the presence of a base.

References

An In-depth Technical Guide to the Carbonyl Reactivity of 1,3-Dibenzyloxyacetone

Introduction

1,3-Dibenzyloxyacetone, also known as 1,3-bis(benzyloxy)propan-2-one, is a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a central carbonyl group flanked by two bulky benzyloxy moieties, presents a unique landscape of reactivity. This guide offers an in-depth analysis of the electronic and steric factors governing the behavior of this carbonyl group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. This molecule serves as a critical precursor for a variety of derivatives, including compounds investigated as novel antibacterial agents against pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[1]. Understanding its reactivity is paramount to leveraging its full potential in complex molecular synthesis.

PART 1: The Duality of Control: Electronic and Steric Influences

The reactivity of any carbonyl compound is fundamentally dictated by the electrophilicity of the carbonyl carbon[2]. The partial positive charge on this carbon makes it a prime target for nucleophilic attack[3]. In 1,3-dibenzyloxyacetone, this intrinsic reactivity is modulated by a delicate interplay of electronic and steric effects imposed by the adjacent benzyloxy groups.

Electronic Landscape

The oxygen atoms of the two ether linkages exert an electron-withdrawing inductive effect (-I effect) through the sigma bonds. This effect pulls electron density away from the central carbon backbone and, consequently, from the carbonyl carbon. This withdrawal of electron density slightly increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone like acetone, where alkyl groups are electron-donating[4][5]. While ether protecting groups can exert remote electronic effects, the primary influence here is the inductive withdrawal that activates the carbonyl group[6].

Steric Architecture

The most significant factor governing the reactivity of 1,3-dibenzyloxyacetone is steric hindrance. The two benzyl groups are large and conformationally flexible, creating a sterically congested environment around the carbonyl carbon. This crowding physically impedes the trajectory of incoming nucleophiles, making it more difficult for them to approach and attack the electrophilic center[7]. This steric shielding is a critical consideration in reaction design, often necessitating more forcing conditions or carefully selected, less bulky reagents to achieve successful transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonyl Reactions for the DAT — Shemmassian Academic Consulting [shemmassianconsulting.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of 1,3-Bis(benzyloxy)propan-2-one via Oxidation of 1,3-Bis(benzyloxy)-2-propanol

Introduction and Strategic Overview

The conversion of a secondary alcohol to a ketone is a cornerstone transformation in organic synthesis. This guide focuses on the specific oxidation of 1,3-Bis(benzyloxy)-2-propanol to its corresponding ketone, 1,3-Bis(benzyloxy)propan-2-one. This product serves as a valuable intermediate in the synthesis of complex molecules, including antivirals and other pharmaceutical agents[1][2]. The presence of benzyl ether protecting groups necessitates a mild and selective oxidation method to avoid cleavage or other side reactions.

This document provides a comprehensive analysis and detailed protocols for two of the most reliable and widely adopted methods for this transformation: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation . By presenting these two distinct, field-proven methodologies, we offer researchers the flexibility to choose a protocol based on available equipment, scale, and specific substrate sensitivities. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for every experimental step, thereby creating a self-validating and robust procedural guide.

Comparative Analysis of Recommended Oxidation Methods

The choice of an oxidant is critical. While classical reagents like chromium-based oxidants are effective, their toxicity and harsh conditions render them less suitable for complex, sensitive substrates. Modern organic synthesis favors milder, more selective alternatives.

-

Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C)[3]. It is renowned for its mildness, broad functional group tolerance, and avoidance of toxic heavy metals[4][5]. The primary drawbacks are the requirement for strict low-temperature control and the production of the volatile, malodorous byproduct, dimethyl sulfide[3][5].

-

Dess-Martin Periodinane (DMP) Oxidation : This reaction employs a hypervalent iodine reagent, DMP, to achieve efficient oxidation under exceptionally mild conditions—typically at room temperature and neutral pH[6][7]. Advantages include short reaction times, high yields, simplified workups, and excellent chemoselectivity[7]. However, the reagent is relatively expensive and can be potentially explosive under specific conditions, warranting caution during handling and on larger scales[7][8].

For the synthesis of this compound, both methods are excellent choices. The Swern oxidation is a classic, cost-effective option for labs equipped for low-temperature chemistry, while the DMP oxidation offers operational simplicity and speed.

Mechanistic Insights: The "Why" Behind the Protocols

Understanding the reaction mechanism is paramount for troubleshooting and adapting protocols.

The Swern Oxidation Mechanism

The Swern oxidation is a multi-step process that transforms the alcohol into a good leaving group, facilitating an elimination reaction to form the carbonyl.

-

Activation of DMSO : At -78 °C, DMSO reacts with oxalyl chloride to form the highly electrophilic chloro(dimethyl)sulfonium chloride, which decomposes rapidly above -60 °C. This step releases carbon monoxide and carbon dioxide[3][9][10].

-

Formation of the Alkoxysulfonium Salt : The alcohol, 1,3-Bis(benzyloxy)-2-propanol, acts as a nucleophile, attacking the sulfur atom of the chloro(dimethyl)sulfonium chloride to form a key alkoxysulfonium salt intermediate[3][11].

-

Ylide Formation and Elimination : A hindered organic base, typically triethylamine (TEA), is added. TEA is not nucleophilic enough to cause side reactions but is basic enough to deprotonate the carbon adjacent to the positively charged sulfur, forming a sulfur ylide[12]. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state, where the ylide abstracts the proton on the alcohol's carbinol carbon. This concerted step forms the desired ketone, dimethyl sulfide, and triethylammonium chloride[9].

Caption: The Swern Oxidation mechanism proceeds via activation, salt formation, and base-mediated elimination.

The Dess-Martin Periodinane (DMP) Oxidation Mechanism

The DMP oxidation relies on the hypervalent nature of its central iodine atom.

-

Ligand Exchange : The reaction initiates with the alcohol nucleophilically attacking the iodine center of the DMP reagent. This displaces one of the acetate ligands in a rapid, reversible step to form a diacetoxyalkoxyperiodinane intermediate[7][13].

-

Reductive Elimination : An acetate ion, acting as a base, abstracts the proton from the carbinol carbon. This initiates a concerted reductive elimination, breaking the C-H and O-I bonds while forming the C=O double bond of the ketone[6][7][13]. The process reduces the iodine(V) in DMP to an iodine(III) species (iodinane) and releases two equivalents of acetic acid[6].

Caption: The DMP Oxidation involves a ligand exchange followed by a base-mediated reductive elimination.

Experimental Protocols

The following protocols are designed for high-fidelity synthesis and purification. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Swern Oxidation

Materials and Reagents

| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 1,3-Bis(benzyloxy)-2-propanol | 272.34 | 10.0 | 2.72 g | Starting Material[2] |

| Dichloromethane (DCM), anhydrous | - | - | 100 mL | Reaction Solvent |

| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 22.0 | 1.56 mL | Oxidant (2.2 equiv) |

| Oxalyl chloride | 126.93 | 15.0 | 1.30 mL | Activator (1.5 equiv) |

| Triethylamine (TEA) | 101.19 | 50.0 | 6.96 mL | Base (5.0 equiv) |

| Argon or Nitrogen gas | - | - | - | For inert atmosphere |

| Dry ice / Acetone bath | - | - | - | For maintaining -78 °C |

Procedure

-

Reaction Setup : Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, two rubber septa, and an argon/nitrogen inlet.

-

Activator Solution : Charge the flask with 50 mL of anhydrous DCM and oxalyl chloride (1.30 mL, 15.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition : In a separate dry vial, prepare a solution of anhydrous DMSO (1.56 mL, 22.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting mixture for an additional 15 minutes at -78 °C.

-

Alcohol Addition : Prepare a solution of 1,3-Bis(benzyloxy)-2-propanol (2.72 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, again maintaining the temperature at -78 °C. Stir for 45 minutes.

-

Base Quenching : Add triethylamine (6.96 mL, 50.0 mmol) dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 30 minutes.

-

Warm-up : Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.

-